molecular formula C7H5Cl2NO2 B1593891 4-Chloro-2-nitrobenzyl chloride CAS No. 938-71-6

4-Chloro-2-nitrobenzyl chloride

Cat. No. B1593891
CAS RN: 938-71-6
M. Wt: 206.02 g/mol
InChI Key: QBIQAXWMONJLNW-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzyl chloride, also known as α,4-Dichloro-2-nitrotoluene, is a low melting solid with a light yellow to tan color . It has a molecular formula of C7H5Cl2NO2 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrobenzyl chloride can be represented by the SMILES string [O-]N+C1=CC(Cl)=CC(CCl)=C1 . Its InChI Key is QBIQAXWMONJLNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-2-nitrobenzyl chloride is a low melting solid with a melting point of 39°C to 44°C . It has a molecular weight of 206.03 .

Scientific Research Applications

1. Synthesis of Medicinal Compounds

4-Chloro-2-nitrobenzyl chloride is used in the synthesis of various medicinal compounds. For instance, it plays a role in the formation of alkylating agents from vinyl bromide and vinyl chloride in liver microsomal systems, which is significant in understanding metabolic pathways and potential drug interactions (Barbin et al., 1975). Also, it's involved in the facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones, compounds of high value in medicinal chemistry research (Sasiambarrena et al., 2019).

2. Analytical Chemistry and Biological Fluids Analysis

In analytical chemistry, 4-Chloro-2-nitrobenzyl chloride is used for enhancing detection responses of estrogens in liquid chromatography-mass spectrometry, which is crucial in the analysis of biological fluids (Higashi et al., 2006).

3. Organic Synthesis

This compound is pivotal in organic synthesis. The o-nitrobenzyl carbanion formed from o-nitrobenzyl chloride reacts via a SNAr mechanism, facilitating the synthesis of new series of quinazoline derivatives (Since et al., 2011). Additionally, its role in the synthesis of 4-substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones indicates its versatility in creating pharmacologically relevant structures (Sasiambarrena et al., 2019).

Safety And Hazards

4-Chloro-2-nitrobenzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPHLGROCARZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzyl chloride

CAS RN

938-71-6
Record name 4-Chloro-1-(chloromethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpha,4-dichloro-2-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Püschl, J Kehler, O Dahl - Nucleosides, Nucleotides & Nucleic …, 1997 - Taylor & Francis
… EXPERIMENTAL 5'-O-DMT-thymidin-3'-yl P-cyanoethyl N,N'-diisopropylphosphoramidite (1) was from Cruachem, 2,4-dichlorobenzyl chloride, 4-chloro-2-nitrobenzyl chloride, and 2…
Number of citations: 10 www.tandfonline.com
S Thea, A Williams - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
The base catalysed elimination of 2,4-dinitrophenyl arylmethanesulphonates to yield sulphene has been studied as a function of the aryl group. The Brønsted selectivity (β)versus the …
Number of citations: 20 pubs.rsc.org
J Kehler, A Püschl, O Dahl - Nucleosides, Nucleotides & Nucleic …, 1997 - Taylor & Francis
… 1114 which in the presence of sodium iodide could be quantitatively S-alkylated to the dithiophosphotriesters 12a-l2c, with 2,4dichlorobenzyl chloride, 4-chloro-2-nitrobenzyl chloride or …
Number of citations: 9 www.tandfonline.com
JG Kim, YK Song, SY Jeon, YJ Lim, H Ju… - Chinese Journal of …, 2011 - Wiley Online Library
… First, 4 was synthesized via 4-chloro-2-nitrobenzyl chloride intermediate that formed by treating 1 with aqueous HCl. The intermediate then afforded 4 by reaction with NaCN in the …
Number of citations: 3 onlinelibrary.wiley.com
SA McLuckey, GL Glish - Organic mass spectrometry, 1987 - Wiley Online Library
An abundant loss of hydroxyl in decompositions of ortho‐substituted nitroarene cations is commonly observed when the substituent contains one or more labile hydrogen atoms. The …
Number of citations: 33 onlinelibrary.wiley.com
M Since, T Terme, P Vanelle - Tetrahedron, 2009 - Elsevier
… According to our previous study, 12f the lowest reactivity was observed with the 4-chloro-2-nitrobenzyl chloride (6): traces to 23%. This poor reactivity could be explained by the …
Number of citations: 33 www.sciencedirect.com

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